Myristyl oleate
Overview
Description
Myristyl oleate, also known as tetradecyl oleate, is an ester formed from myristyl alcohol and oleic acid. It is a waxy substance commonly used in cosmetics and personal care products due to its emollient properties. This compound is known for its ability to improve the texture and spreadability of formulations, making it a valuable ingredient in skincare and hair care products.
Mechanism of Action
Target of Action
Myristyl oleate is a wax ester It’s structurally similar compound, cetyl myristoleate, has been reported to target the lipoxygenase and cyclooxygenase pathways of arachidonic acid metabolism . These pathways are involved in the production of prostaglandins and leukotrienes, which play key roles in inflammation and immune responses .
Mode of Action
Based on the mechanism of cetyl myristoleate, it can be hypothesized that this compound may interact with its targets to decrease the production of prostaglandins and leukotrienes
Biochemical Pathways
This compound is likely to be involved in lipid metabolism pathways, given its classification as a wax ester . It may affect the synthesis and breakdown of lipids in the body.
Pharmacokinetics
It’s known that myristate esters are readily hydrolyzed to the corresponding alcohols and acids, which are then further metabolized . This suggests that this compound could have good bioavailability, but more research is needed to confirm this.
Result of Action
Based on the potential anti-inflammatory effects suggested by the mechanism of cetyl myristoleate , it can be hypothesized that this compound may help to reduce inflammation at the molecular and cellular levels.
Biochemical Analysis
Cellular Effects
Similar fatty acid esters are known to influence cell function, including cell signaling pathways, gene expression, and cellular metabolism . They can also affect the texture and moisture of skin cells
Molecular Mechanism
It is known that fatty acid esters like myristyl oleate can influence the function of proteins and enzymes at the molecular level . They can bind to specific biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that fatty acid esters can have long-term effects on cellular function . They can also undergo degradation over time
Dosage Effects in Animal Models
Similar compounds have been shown to induce liver and kidney toxicity at high doses
Transport and Distribution
It is known that fatty acid esters can be transported and distributed within cells and tissues
Subcellular Localization
Similar fatty acid esters are known to localize to specific compartments or organelles within cells
Preparation Methods
Synthetic Routes and Reaction Conditions: Myristyl oleate is synthesized through an esterification reaction between myristyl alcohol and oleic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards ester formation.
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reactants are heated in large reactors, and the reaction is often carried out under vacuum to enhance the removal of water and improve the yield. The product is then purified through distillation or crystallization to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bond in the oleic acid moiety. This can lead to the formation of peroxides and other oxidation products.
Reduction: The ester bond in this compound can be reduced to form the corresponding alcohols, myristyl alcohol, and oleyl alcohol.
Hydrolysis: this compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield myristyl alcohol and oleic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.
Major Products Formed:
Oxidation: Peroxides and other oxidation products.
Reduction: Myristyl alcohol and oleyl alcohol.
Hydrolysis: Myristyl alcohol and oleic acid.
Scientific Research Applications
Myristyl oleate has a wide range of applications in scientific research and industry:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Industry: Widely used in cosmetics and personal care products as an emollient, texture enhancer, and moisturizer. It is also used in the formulation of lubricants and plasticizers.
Comparison with Similar Compounds
Myristyl myristate: Another ester formed from myristyl alcohol and myristic acid, used for similar purposes in cosmetics.
Cetyl oleate: An ester formed from cetyl alcohol and oleic acid, also used as an emollient and texture enhancer.
Isopropyl myristate: An ester formed from isopropyl alcohol and myristic acid, commonly used in cosmetics for its emollient properties.
Uniqueness of Myristyl Oleate: this compound is unique due to its specific combination of myristyl alcohol and oleic acid, which provides a balance of emollient properties and spreadability. Its ability to improve the texture and hydration of formulations makes it a valuable ingredient in a wide range of products.
Properties
IUPAC Name |
tetradecyl (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H62O2/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32(33)34-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h17-18H,3-16,19-31H2,1-2H3/b18-17- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZWALZKPWZSMA-ZCXUNETKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H62O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22393-85-7 | |
Record name | Tetradecyl oleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22393-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Myristyl oleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022393857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Octadecenoic acid (9Z)-, tetradecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetradecyl oleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.847 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MYRISTYL OLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK78K2PL0J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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